molecular formula C16H19NO B3171390 2-(2-Isopropyl-5-methylphenoxy)aniline CAS No. 946682-17-3

2-(2-Isopropyl-5-methylphenoxy)aniline

Cat. No.: B3171390
CAS No.: 946682-17-3
M. Wt: 241.33 g/mol
InChI Key: UTLCUMHCNDDQQH-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aryloxyaniline Chemistry

Substituted aryloxyanilines are a class of compounds characterized by a diaryl ether linkage where one of the aryl groups is an aminophenyl ring. This structural framework is of significant interest in medicinal chemistry and materials science. The synthesis of these compounds is often achieved through cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, which facilitate the formation of the carbon-oxygen bond between an aryl halide and a phenol (B47542) or the carbon-nitrogen bond between an aryl halide and an amine.

The specific substitution pattern of 2-(2-Isopropyl-5-methylphenoxy)aniline, with the bulky isopropyl and electron-donating methyl groups on the phenoxy ring, influences its reactivity and the properties of its derivatives. These substituents can affect the dihedral angle between the two aromatic rings, which in turn can impact the conformational flexibility and biological activity of molecules incorporating this moiety.

Significance as a Precursor and Structural Motif in Synthetic Chemistry

The utility of this compound in synthetic chemistry lies in its role as a versatile building block. The primary amine group of the aniline (B41778) moiety serves as a nucleophile or can be readily transformed into other functional groups, allowing for the construction of a wide array of derivatives.

In the realm of medicinal chemistry, aniline derivatives are common starting materials for the development of new therapeutic agents. nih.gov The incorporation of the 2-(2-isopropyl-5-methylphenoxy) group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, related phenoxy aniline derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. sigmaaldrich.com The lipophilic nature of the thymol-derived portion can enhance membrane permeability and interactions with hydrophobic pockets in biological targets.

In materials science, aryloxyaniline derivatives can serve as monomers or precursors for the synthesis of high-performance polymers. The rigid aromatic structures can contribute to thermal stability, while the specific substituents can influence properties such as solubility and processability. For example, the incorporation of similar bulky side groups can affect the packing of polymer chains, leading to materials with tailored mechanical and optical properties.

Physicochemical Properties

Below is a table of computed physicochemical properties for this compound and a closely related compound.

PropertyValue (this compound)Value (4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride)
Molecular Formula C₁₆H₁₉NOC₁₆H₁₉NO·HCl
Molecular Weight 241.33 g/mol 277.79 g/mol .
CAS Number 329063-78-7. sigmaaldrich.com1184979-25-6.

Research Findings

While specific research exclusively focused on this compound is limited in publicly accessible literature, the broader class of aryloxyanilines has been the subject of various studies.

Key synthetic routes to aryloxyanilines include:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol. The synthesis of diaryl ethers can be performed at elevated temperatures using copper or its salts as catalysts. bldpharm.com

Buchwald-Hartwig Amination: A more modern palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method often proceeds under milder conditions and with a broader substrate scope.

The resulting aryloxyaniline core is a key structural element in a number of biologically active compounds. Research on similar structures has shown that they can serve as valuable scaffolds in drug discovery. For instance, derivatives of 4-(2-Isopropyl-5-methylphenoxy)aniline have been explored for their potential in developing new anti-cancer and anti-inflammatory drugs. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)10-16(13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCUMHCNDDQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Isopropyl 5 Methylphenoxy Aniline

Established Reaction Pathways for the Ether Linkage Formation

The formation of the ether bond between the thymol (B1683141) and aniline (B41778) moieties is a critical step in the synthesis of 2-(2-isopropyl-5-methylphenoxy)aniline. Two classical and widely employed methods for this transformation are the Williamson ether synthesis and metal-catalyzed aryl halide-phenol coupling reactions, such as the Ullmann condensation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and long-standing method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an organic halide. researchgate.netrsc.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of thymol (sodium or potassium 2-isopropyl-5-methylphenoxide) with an activated aryl halide, such as 2-nitrochlorobenzene or 2-nitrofluorobenzene. The electron-withdrawing nitro group in the ortho position of the halide is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr).

The general approach involves the deprotonation of thymol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This is followed by the addition of the nitro-activated aryl halide. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2-like attack of the phenoxide on the aryl halide. rsc.orgfrancis-press.com

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
Thymol2-NitrochlorobenzeneK₂CO₃DMF120-140Moderate to Good
Thymol2-NitrofluorobenzeneNaHDMSORoom Temp to 80Good to High

This table presents representative conditions and expected yield ranges based on general principles of Williamson ether synthesis applied to similar substrates. Specific yields for the target molecule may vary.

Aryl Halide-Phenol Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful alternative for the formation of diaryl ethers. organic-chemistry.orgwikipedia.org This method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically >150 °C) and stoichiometric amounts of copper. wikipedia.orglscollege.ac.in

Modern modifications of the Ullmann reaction have led to the development of more efficient catalytic systems that operate under milder conditions. These often involve the use of ligands that stabilize the copper catalyst and facilitate the coupling process. For the synthesis of this compound, this would entail the coupling of thymol with 2-chloroaniline (B154045) or a protected version thereof, or more commonly, with a 2-halonitrobenzene followed by reduction. The use of ligands such as picolinic acid or (2-pyridyl)acetone can promote the reaction at lower temperatures and with lower catalyst loadings. nih.govnih.govnih.gov

Aryl HalidePhenolCatalystLigandBaseSolventTemperature (°C)Yield (%)
2-ChloronitrobenzeneThymolCuIPicolinic AcidK₃PO₄DMSO80-120Good
2-BromonitrobenzeneThymolCu₂ONoneCs₂CO₃Pyridine (B92270)150-180Moderate
2-IodonitrobenzeneThymolCuI(2-Pyridyl)acetoneK₂CO₃DMF100-130Good to High

This table illustrates typical conditions for Ullmann-type diaryl ether synthesis. The choice of halide, catalyst, ligand, base, and solvent significantly impacts the reaction efficiency.

Strategies for Aniline Moiety Introduction

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. nih.gov In the context of synthesizing this compound, this pathway would involve the preparation of an appropriate benzaldehyde (B42025) precursor, namely 2-(2-isopropyl-5-methylphenoxy)benzaldehyde. This aldehyde can then be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent to form the desired aniline.

The formation of the imine intermediate is a key step, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. mdpi.com

Carbonyl PrecursorAmine SourceReducing AgentSolventTemperatureYield (%)
2-(2-isopropyl-5-methylphenoxy)benzaldehydeNH₃/NH₄ClNaBH₃CNMethanolRoom TempModerate
2-(2-isopropyl-5-methylphenoxy)benzaldehydeNH₃H₂/Pd/CEthanol25-50°CGood

This table outlines general conditions for reductive amination. The yield can be influenced by the stability of the imine intermediate and the choice of reducing agent.

Nucleophilic Aromatic Substitution with Nitro Precursors followed by Reduction

A more common and often more efficient strategy involves the use of a nitro-substituted aryl halide in the ether formation step, followed by the reduction of the nitro group to an amine. This approach takes advantage of the activating effect of the nitro group in the nucleophilic aromatic substitution reaction to form the ether linkage.

The resulting intermediate, 1-isopropyl-4-methyl-2-(2-nitrophenoxy)benzene, can then be reduced to the target aniline. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. rsc.orgblogspot.com Alternatively, metal-based reductions in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), are also effective. rsc.org

NitroareneReducing AgentSolventConditionsYield (%)
1-isopropyl-4-methyl-2-(2-nitrophenoxy)benzeneH₂ (1 atm), 10% Pd/CEthanol/MethanolRoom Temp, 2-6 hHigh
1-isopropyl-4-methyl-2-(2-nitrophenoxy)benzeneSnCl₂·2H₂OConcentrated HCl60-80°C, 1-3 hGood to High
1-isopropyl-4-methyl-2-(2-nitrophenoxy)benzeneFe/NH₄ClEthanol/WaterReflux, 2-4 hGood

This table summarizes common methods for the reduction of nitroarenes to anilines. The choice of method may depend on the presence of other functional groups in the molecule.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that can be fine-tuned include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

In copper-catalyzed diaryl ether synthesis, the nature of the ligand can have a profound effect on the reaction outcome, particularly when dealing with sterically hindered phenols like thymol. The use of chelating ligands can stabilize the copper catalyst and promote the reductive elimination step, leading to higher yields under milder conditions.

For the reduction of the nitro-intermediate, the choice of reducing agent and reaction conditions can be critical to avoid side reactions. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, but the catalyst can be sensitive to impurities. Metal-based reductions are robust but may require more extensive workup procedures to remove metal salts.

The selection of solvent can also influence the reaction rate and selectivity. rsc.org In Williamson ether synthesis, polar aprotic solvents are generally favored. In copper-catalyzed couplings, solvents like DMSO, DMF, or pyridine are commonly used. The solubility of the reactants and intermediates, as well as the solvent's boiling point, are important considerations when selecting the appropriate solvent for a given reaction.

By systematically varying these parameters, it is possible to develop a robust and efficient synthesis of this compound with optimized yield and purity.

Green Chemistry Considerations in Synthesis

The synthesis of this compound, a diaryl ether, presents multiple opportunities for the application of green chemistry principles to minimize environmental impact and enhance sustainability. Traditional methods for creating the crucial C-O ether bond often rely on harsh conditions, stoichiometric reagents, and hazardous solvents. In contrast, a green chemistry approach focuses on improving atom economy, utilizing safer solvents, employing catalytic and recyclable reagents, and leveraging alternative energy sources to reduce waste and energy consumption.

A significant focus of green chemistry is the principle of atom economy, which assesses the efficiency of a reaction in converting reactants into the desired product. primescholars.comrsc.org In the synthesis of diaryl ethers, reactions that generate stoichiometric byproducts, such as the Gabriel synthesis of amines, are considered to have low atom economy. primescholars.com More atom-economical approaches, like addition reactions where all reactant atoms are incorporated into the final product, are preferred. rsc.org For the synthesis of this compound, this would involve carefully selecting reactions that minimize the formation of waste products.

The choice of solvent is another critical aspect of green chemistry, as solvents often constitute the largest mass component in a reaction and contribute significantly to waste and environmental, health, and safety (EHS) issues. researchgate.netresearchgate.net Green solvent selection guides help chemists choose less hazardous and more environmentally benign solvents. researchgate.net For the synthesis of thymol-derived compounds, which share a structural component with this compound, research has explored the use of water as a solvent under microwave irradiation, presenting an eco-friendly alternative to conventional organic solvents. researchgate.net Interestingly, thymol itself, a key precursor, has been investigated as a green solvent for certain applications. rsc.org

The use of catalysts is central to many green synthetic strategies. Catalysts can enable reactions to proceed under milder conditions and can often be used in small amounts and recycled, reducing waste. rsc.org For the formation of the diaryl ether linkage, metal-free synthesis methods have been developed, avoiding the use of potentially toxic and expensive metal catalysts. nih.gov Furthermore, reusable transition metal oxide-Bi(III) cooperative catalysts have shown promise in the sustainable synthesis of related nitrogen-containing heterocyclic compounds through oxidative dehydrogenative couplings. rsc.org The development of recyclable catalysts, such as sulfated polyborate, for the synthesis of quinoxalines under solvent-free conditions also highlights a promising direction for related syntheses. researchgate.net

Alternative energy sources, particularly microwave irradiation, have been shown to significantly reduce reaction times and, in some cases, enable solvent-free reactions for the synthesis of thymol derivatives. researchgate.netmdpi.com This not only conserves energy but also simplifies reaction work-up and product purification. researchgate.net

The following table summarizes key green chemistry considerations and their potential application in the synthesis of this compound, based on findings from related syntheses.

Table 1: Green Chemistry Approaches in the Synthesis of Diaryl Ethers and Related Compounds

Green Chemistry Principle Approach Relevance to this compound Synthesis References
Atom Economy Prioritize addition and catalytic reactions over stoichiometric ones. Designing a synthetic route that maximizes the incorporation of atoms from thymol and 2-nitroaniline (B44862) (or a related precursor) into the final product. primescholars.comrsc.org
Safer Solvents Use of water, greener organic solvents, or solvent-free conditions. Exploring aqueous reaction media or microwave-assisted solvent-free synthesis for the etherification step. Thymol itself could be explored as a solvent. researchgate.netresearchgate.netresearchgate.netrsc.org
Catalysis Employing recyclable, non-toxic catalysts. Investigating metal-free protocols or reusable solid acid catalysts for the C-O bond formation, reducing reliance on hazardous reagents. rsc.orgnih.govresearchgate.net
Energy Efficiency Utilizing alternative energy sources like microwave irradiation. Applying microwave-assisted synthesis to potentially reduce reaction times and energy consumption for the etherification reaction. researchgate.netmdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 2-(2-Isopropyl-5-methylphenoxy)aniline would present a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic region would likely be the most complex, with overlapping multiplets due to the spin-spin coupling between adjacent protons on the two phenyl rings. The protons of the aniline (B41778) ring are expected to appear in the range of 6.7-7.2 ppm. The protons on the thymol-derived ring would also resonate in the aromatic region, typically between 6.6 and 7.1 ppm.

The isopropyl group would give rise to two distinct signals: a septet for the single methine proton around 3.1-3.4 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around 1.2 ppm. The methyl group on the phenoxy ring is expected to be a singlet in the region of 2.3 ppm. A broad singlet, characteristic of the amine (NH₂) protons, would also be present, and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically observed between 3.5 and 4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H (Aniline Ring)6.7 - 7.2Multiplet7.5 - 8.0
Aromatic-H (Phenoxy Ring)6.6 - 7.1Multiplet7.8 - 8.2
-NH₂ (Amine)3.5 - 4.5Broad SingletN/A
-CH- (Isopropyl)3.1 - 3.4Septet~6.9
Ar-CH₃ (Methyl)~2.3SingletN/A
-CH(CH₃)₂ (Isopropyl)~1.2Doublet~6.9

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Environment Identification

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for This compound would be expected to show a total of 16 distinct signals, corresponding to each unique carbon atom.

The carbon atoms of the two aromatic rings would resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the oxygen of the ether linkage (C-O) and the carbon attached to the nitrogen of the amine group (C-N) would have characteristic chemical shifts in the more downfield portion of this aromatic region.

The aliphatic carbons of the isopropyl and methyl groups would appear in the upfield region. The methine carbon of the isopropyl group is expected around 26-30 ppm, while the two equivalent methyl carbons of the isopropyl group would be observed at approximately 22-25 ppm. The carbon of the methyl group attached to the phenoxy ring would have a chemical shift in the range of 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-H & C-C110 - 140
-CH- (Isopropyl)26 - 30
-CH(CH₃)₂ (Isopropyl)22 - 25
Ar-CH₃ (Methyl)20 - 22

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Full Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also help to trace the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbons. This is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals. For example, the signal for the Ar-CH₃ proton would show a correlation to the signal for the Ar-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the aniline and phenoxy rings through the ether linkage. For instance, correlations would be expected between the protons on the aniline ring and the carbon atom of the phenoxy ring that is part of the ether bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Mode Analysis of Aromatic, Phenoxy, Isopropyl, Methyl, and Amine Functional Groups

The IR spectrum of This compound would display a series of characteristic absorption bands.

Amine (N-H) Stretching: Two distinct bands would be expected in the region of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H stretching vibrations on the aromatic rings.

Aliphatic C-H Stretching: Bands in the range of 2850-2960 cm⁻¹ would be observed due to the C-H stretching vibrations of the isopropyl and methyl groups.

Aromatic C=C Stretching: A series of sharp absorptions in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.

Phenoxy (C-O-C) Stretching: The characteristic asymmetric stretching of the aryl-alkyl ether linkage would appear as a strong band around 1200-1250 cm⁻¹. The symmetric stretch is usually weaker and appears around 1020-1075 cm⁻¹.

N-H Bending: A bending vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl amine C-N bond would be observed in the 1250-1360 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3350 - 3500
Aromatic C-HC-H Stretch3030 - 3100
Aliphatic C-H (Isopropyl, Methyl)C-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600
Phenoxy (Aryl-O-Alkyl)C-O-C Asymmetric Stretch1200 - 1250
Amine (-NH₂)N-H Bend1590 - 1650
Aryl Amine (C-N)C-N Stretch1250 - 1360

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For This compound (molecular formula C₁₆H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 241.33 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule could include:

Cleavage of the ether bond, leading to the formation of ions corresponding to the aniline and phenoxy moieties.

Loss of a methyl group (a fragment with m/z = M-15) or an isopropyl group (a fragment with m/z = M-43) from the phenoxy ring.

Benzylic cleavage is also a possibility, which can lead to characteristic fragment ions.

The analysis of these fragment ions helps to piece together the structure of the parent molecule, thus corroborating the findings from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For derivatives of this compound, HRMS provides critical data for confirming their chemical identity.

For instance, the related compound N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline has a computed exact mass of 403.251129295 Da. nih.gov Another derivative, 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, has a calculated molecular weight of 255.36 g/mol . avantorsciences.com Similarly, the exact mass of 2-amino-p-cymene, a structurally related compound, has been determined to be 149.120449483 Da. nih.gov

The following table summarizes the exact mass and molecular formula for several related compounds, illustrating the precision of HRMS in their characterization.

Compound NameMolecular FormulaExact Mass (Da)
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)anilineC27H33NO2403.251129295 nih.gov
2-(2-Isopropyl-5-methylphenoxy)-4-methylanilineC17H21NO255.36 ( g/mol ) avantorsciences.com
4-((2-Isopropyl-5-methylphenoxy)methyl)anilineC17H21NONot specified sigmaaldrich.com
2-Amino-p-cymeneC10H15N149.120449483 nih.gov
2-Isopropyl-5-methyl-hex-2-enalC10H18O154.135765193 nih.gov

Note: The molecular weight for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is provided in g/mol , which is numerically equivalent to the average mass in atomic mass units (amu). The exact mass from HRMS would provide a more precise value with several decimal places.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. chemguide.co.uklibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule's structure and can be used to confirm the arrangement of atoms and functional groups. chemguide.co.uklibretexts.org

The fragmentation of organic molecules is governed by the stability of the resulting carbocations and radicals. chemguide.co.uk Common fragmentation pathways include alpha-cleavage (cleavage of a bond adjacent to a heteroatom) and McLafferty rearrangement in molecules with specific structural features. libretexts.orgmiamioh.edu

For a molecule like this compound, key fragmentation patterns would be expected to arise from:

Cleavage of the ether bond: This would lead to fragments corresponding to the substituted phenoxy and aniline moieties.

Loss of the isopropyl group: A prominent fragment corresponding to the loss of a propyl group (mass 43) from the isopropyl substituent is likely.

Cleavage within the aniline ring: Fragmentation of the aniline portion of the molecule can also occur.

The relative abundance of these fragments helps in piecing together the molecular structure. For example, in the mass spectrum of propan-2-ol, the base peak at m/z 45 corresponds to the stable [CH3CHOH]+ ion, formed through alpha-cleavage. docbrown.info This principle of forming stable fragment ions is a key aspect of interpreting mass spectra. chemguide.co.uk

X-ray Crystallography of Related Derivatives

While specific crystallographic data for this compound was not found, the analysis of related derivatives through X-ray crystallography provides invaluable insights into the three-dimensional structure and intermolecular interactions that are likely to be present in the target compound.

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent interactions, which play a crucial role in the physical properties of the material. nih.gov These interactions can be effectively studied using the data obtained from X-ray diffraction.

Hydrogen Bonding: In derivatives of this compound that possess hydrogen bond donors (like the -NH2 group) and acceptors (like the ether oxygen), hydrogen bonding is expected to be a significant intermolecular force. These interactions can influence the melting point, solubility, and biological activity of the compound.

Pi-Pi Stacking: The aromatic rings in the molecule can engage in pi-pi stacking interactions, where the electron clouds of adjacent rings attract each other. This type of interaction is important for the stabilization of the crystal lattice.

Van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are particularly significant for the packing of the hydrophobic isopropyl and methyl groups. nih.gov

The analysis of these non-covalent interactions through techniques like Hirshfeld surface analysis can provide a quantitative understanding of the crystal packing and the relative importance of different types of intermolecular contacts. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a molecule like 2-(2-isopropyl-5-methylphenoxy)aniline, these methods can provide a detailed picture of its geometric and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.

Geometry Optimization: The first step in a computational study would be to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization. Starting from an initial guess of the molecular structure, the DFT calculations iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. For this compound, this would involve determining the dihedral angles between the two aromatic rings and the orientation of the isopropyl and methyl groups.

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT can be used to calculate a wide range of electronic properties. This includes the total energy, dipole moment, and the distribution of electron density. These properties are crucial for understanding the molecule's polarity, solubility, and intermolecular interactions.

A note on data availability: As no specific DFT studies on this compound were found, no data table for its optimized geometrical parameters (bond lengths, bond angles, dihedral angles) can be presented.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital that acts as an electron donor. A higher energy HOMO indicates a greater tendency to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would be distributed over the aromatic systems. The energy gap would be a key indicator of its susceptibility to undergo chemical reactions.

A note on data availability: Without specific calculations, the HOMO, LUMO, and energy gap values for this compound cannot be provided. Such data would typically be presented in a table as shown below.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
Energy Gap (ΔE) Data not available

This table is for illustrative purposes only, as no specific computational data for the target compound was found in the literature search.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted on the surface of the molecule's electron density.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be located around the nitrogen atom of the amine group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These would typically be found around the hydrogen atoms of the amine group and potentially on the aromatic rings.

An MEP map of this compound would provide a clear, color-coded guide to its chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals.

For this compound, NBO analysis would be used to:

Quantify Charge Distribution: Determine the natural atomic charges on each atom, providing a more detailed picture of charge distribution than simple population analyses.

Analyze Charge Transfer: Investigate intramolecular charge transfer interactions. For instance, it could quantify the donation of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings (n → π* interactions). These interactions contribute to the stability of the molecule.

Study Hyperconjugation: Evaluate the delocalization of electron density from bonding orbitals into adjacent antibonding orbitals, which also contributes to molecular stability.

A note on data availability: Specific NBO analysis results, such as stabilization energies from intramolecular charge transfer, are not available for this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations that the molecule can adopt at a given temperature.

For this compound, an MD simulation would be particularly useful for understanding its conformational flexibility. The molecule has several rotatable bonds, including those connecting the two aromatic rings via the ether linkage. An MD simulation could reveal:

The preferred rotational orientations of the phenyl and phenoxy groups.

The range of motion of the isopropyl group.

The potential for intramolecular hydrogen bonding between the amine group and the ether oxygen.

This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological system.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could theoretically study various reactions, such as:

Electrophilic Aromatic Substitution: The aniline and phenoxy moieties are activated towards electrophilic attack. Computational methods could be used to predict the most likely sites of substitution (ortho, para) and to calculate the activation energies for these reactions.

Oxidation: The amine group can be oxidized. The mechanism of this oxidation and the structure of the resulting products could be investigated computationally.

N-Alkylation or N-Acylation: The reactivity of the amine group towards alkylating or acylating agents could be modeled to understand the reaction pathway and the stability of the products.

To study these reaction mechanisms, researchers would locate the transition state structures and calculate the activation energies for each step of the proposed pathway. This would provide a detailed understanding of the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of the reaction.

Chemical Reactivity and Functionalization Strategies

Reactions of the Aniline (B41778) Moiety

The aniline ring is an electron-rich system, and the amino (-NH₂) group strongly influences its reactivity. It is a powerful activating group, directing electrophilic substitutions to the ortho and para positions relative to the amine. byjus.comscribd.com

The amino group of the aniline moiety in 2-(2-isopropyl-5-methylphenoxy)aniline makes its aromatic ring highly susceptible to electrophilic attack. As an electron-donating group, the -NH₂ functionality activates the ring, making it more nucleophilic than benzene (B151609) and directing incoming electrophiles primarily to the ortho and para positions. byjus.com

However, the high reactivity of anilines can sometimes lead to challenges such as over-reaction and oxidation. For instance, direct bromination of aniline in aqueous media readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, it is often necessary to moderate the activating influence of the amino group. This is typically accomplished by acetylating the amine, which converts it to a less powerfully activating acetamido group. libretexts.org This acetamido group still directs ortho and para, but its reduced activation allows for more controlled substitution. The protecting acetyl group can later be removed via hydrolysis to regenerate the amine. libretexts.org

For this compound, electrophilic substitution will occur on the aniline ring. The primary positions for substitution are C4 (para to the amine) and C6 (ortho to the amine). The C2 position is blocked by the phenoxy ether linkage. Steric hindrance from the bulky 2-isopropyl-5-methylphenoxy group at the C2 position may influence the ratio of para to ortho substitution, likely favoring substitution at the less hindered C4 position.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Predicted Product(s)
Nitration HNO₃, H₂SO₄ (after NH₂ protection) 4-Nitro-2-(2-isopropyl-5-methylphenoxy)aniline
Halogenation Br₂, FeBr₃ (after NH₂ protection) 4-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline
Sulfonation Fuming H₂SO₄ 4-Amino-3-(2-isopropyl-5-methylphenoxy)benzenesulfonic acid

| Friedel-Crafts | R-Cl, AlCl₃ | Not feasible due to Lewis acid complexation with the amine |

Note: Friedel-Crafts reactions are generally unsuccessful on anilines because the lone pair on the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. libretexts.org

The primary amino group of this compound readily undergoes acylation with reagents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is fundamental for protecting the amino group during other transformations, such as electrophilic aromatic substitution. libretexts.org The parent compound, 2-phenoxyaniline, can be used to prepare 2-acetoaminodiphenyl ether, demonstrating a straightforward acylation. chemicalbook.comcabchemicals.com This transformation reduces the high reactivity of the aniline ring. libretexts.org

The synthesis of related complex amides has been documented, highlighting the utility of this reaction. For example, N-(5-Amino-2-fluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been synthesized by coupling a phenoxyacetyl chloride intermediate with an aniline derivative. Similarly, various substituted anilines have been reacted with carboxylic acids to produce a range of amide compounds. researchgate.net The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent.

Table 2: Representative Acylation Reactions

Aniline Derivative Acylating Agent Product Reference
2-Phenoxyaniline Acetic Anhydride 2-Acetoaminodiphenyl ether chemicalbook.com, cabchemicals.com
5-Amino-2-fluoroaniline 2-(2-isopropyl-5-methylphenoxy)acetyl chloride N-(5-Amino-2-fluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. academie-sciences.fr This condensation reaction is typically catalyzed by acid and involves the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). redalyc.org

Schiff bases derived from the parent structure, 2-phenoxyaniline, and its transition metal complexes have been synthesized and studied for their biological activities. nih.gov The formation of these compounds demonstrates the accessibility of the amine for condensation. The synthesis of phenoxy-ketimine Schiff base ligands, such as 2-((benzylimino)(phenyl)methyl)phenol, further illustrates this reactivity pattern. nih.gov These reactions highlight that the amino group in phenoxy aniline structures is available for nucleophilic attack on a carbonyl carbon, leading to the corresponding imine after dehydration. researchgate.netnih.gov

Table 3: Examples of Schiff Base Formation

Amine Carbonyl Compound Schiff Base Product Reference
2-Phenoxyaniline Salicylaldehyde derivatives 2-Phenoxyaniline-based Schiff bases nih.gov
Primary Amines (E)-2-Arylidene-3-cyclohexenones 2-Benzyl N-substituted anilines (via imine intermediate) nih.gov

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.comyoutube.com The result is the formation of a diazonium salt, in this case, 2-(2-isopropyl-5-methylphenoxy)benzenediazonium chloride.

These diazonium salts are versatile synthetic intermediates. organic-chemistry.org One of their most common applications is in azo coupling reactions, where the diazonium ion acts as an electrophile and attacks another electron-rich aromatic ring, such as a phenol (B47542) or another aniline, to form a brightly colored azo compound. wikipedia.orgbyjus.com The parent compound, 2-phenoxyaniline, has been used to prepare azo dyes, such as 4-methyl-2-(2-phenoxyphenyl)azo-phenol, confirming that the amine can be successfully diazotized and coupled. chemicalbook.comcabchemicals.com This reaction is a cornerstone of the dye industry. unb.ca

Reactions Involving the Phenoxy Ether Linkage

The diaryl ether linkage is generally stable but can be induced to react under specific, often harsh, conditions.

The ether linkage in this compound is a diaryl ether. Diaryl ethers are known to be significantly more resistant to cleavage than alkyl aryl ethers or dialkyl ethers. libretexts.orglibretexts.org Cleavage of ethers typically requires strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com

In the case of alkyl aryl ethers, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon, cleaving the C-O bond to yield a phenol and an alkyl halide. libretexts.orgstackexchange.com However, the C(sp²)-O bond of a diaryl ether is much stronger, and the phenyl ring is resistant to nucleophilic attack. Therefore, diaryl ethers are generally considered unreactive towards cleavage by acids like HBr or HI. libretexts.orglibretexts.org

While direct cleavage is challenging, rearrangements of diaryl ether skeletons can be achieved through other modern synthetic methods. For instance, the Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution that can be applied to diaryl sulfones or related structures to form diarylamines. nih.gov More recent research has focused on the diversification of complex diaryl ethers through intramolecular aryl rearrangements facilitated by diaryliodonium salts. acs.org Another study reported a hydroxide-mediated SNAr rearrangement to synthesize novel diaryl ethers from depside derivatives. mdpi.com These advanced methods, while not direct cleavage, represent strategies for modifying the diaryl ether core.

Functionalization at the Isopropyl and Methyl Positions

Direct functionalization at the isopropyl and methyl positions of the this compound core is less commonly explored compared to reactions involving the aniline or the aromatic rings. However, the reactivity of the parent thymol (B1683141) structure provides insights into potential transformations. The isopropyl and methyl groups are generally stable alkyl substituents on the aromatic ring. Functionalization typically requires harsh conditions or specific enzymatic or catalytic processes that can activate C-H bonds.

Research on related structures, such as thymol itself, has shown that the aromatic ring can be functionalized, for example, through sulfonation to produce derivatives like 4-hydroxy-5-isopropyl-2-methylbenzenesulfonic acid. While not a direct modification of the alkyl groups, such reactions alter the electronic properties of the entire molecule. A patent has described the acylation of the thymol ring with thenoyl chloride in the presence of aluminum chloride, yielding [2-Isopropyl-4-(2-thenoyl)-5-methyl]-phenoxyacetic acid, demonstrating that the ring is susceptible to Friedel-Crafts type reactions. capes.gov.br The synthesis of 4-((2-ISOPROPYL-5-METHYLPHENOXY)METHYL)ANILINE indicates that the methyl group can be a site for modification, likely through a halogenation step followed by nucleophilic substitution. researchgate.net

Synthesis and Characterization of Advanced Chemical Derivatives

The true synthetic utility of this compound is demonstrated in its role as a building block for more complex molecules. The primary amino group is a key handle for a variety of coupling and condensation reactions.

Derivatization to Phenoxyacetamide Analogs

A significant derivatization strategy involves the conversion of the parent structure into phenoxyacetamide analogs. This is typically achieved by first synthesizing the corresponding phenoxyacetic acid intermediate, 2-(2'-isopropyl-5'-methylphenoxy)acetic acid . This intermediate is readily prepared through the reaction of thymol with an ethyl bromoacetate (B1195939) followed by hydrolysis. The resulting carboxylic acid can then be coupled with various amines to form acetamide (B32628) linkages.

For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. rsc.org This reaction highlights the utility of the phenoxyacetic acid moiety in building more elaborate structures. The general class of phenoxyacetamide analogues has been investigated for various biological activities, including as potential monoamine oxidase (MAO) inhibitors. nasa.gov

Incorporation into Complex Molecular Architectures (e.g., Phthalocyanines)

The this compound framework can be incorporated into large, complex macrocyclic structures like phthalocyanines. mdpi.commdpi.com These large, aromatic molecules are of great interest for their use as dyes, catalysts, and photosensitizers in photodynamic therapy.

The synthesis of these complex architectures involves preparing a phthalonitrile (B49051) precursor that bears the phenoxy aniline-related moiety. For example, 4-(2-(2-isopropyl-5-methylphenoxy)phenoxy)phthalonitrile was synthesized from the reaction of 2-nitrophenol, 4-nitrophthalonitrile, and thymol. This phthalonitrile derivative was then subjected to a cyclotetramerization reaction in the presence of a metal salt, such as zinc chloride (ZnCl₂), at high temperatures to form the corresponding zinc phthalocyanine (B1677752). Similarly, asymmetrical phthalocyanines have been synthesized using 4-(2-Isopropyl-5-methylphenoxy)phthalonitrile as a key starting material. The bulky isopropyl and methyl groups on the periphery of the final phthalocyanine molecule enhance its solubility in organic solvents, a crucial property for its processing and application.

Table 1: Synthesis of Phthalonitrile Precursors

Starting Materials Product Reaction Conditions Yield Reference
2-isopropyl-5-methylphenol, 4-nitrophthalonitrile 4-(2-Isopropyl-5-methylphenoxy)phthalonitrile (Pn1) Lithium hydroxide (B78521) hydrate, DMSO, 24h 79%

Formation of Polymeric Structures or Functionalized Surfaces

Phenoxy-aniline derivatives are valuable monomers for the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The amine functionality of the aniline moiety allows it to react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides, or with tetracarboxylic dianhydrides to form polyimides.

The incorporation of flexible ether linkages and bulky side groups, such as those found in this compound, can improve the processability and solubility of the resulting polymers without significantly compromising their thermal properties. For example, research on poly(benzoxazole imide)s (PBOIs) derived from asymmetric diamines containing a 4-phenoxy aniline structure showed that these polymers exhibit excellent mechanical and thermal properties. The synthesis generally involves a two-step process: polycondensation to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. Similarly, aromatic polyamides can be synthesized through the direct polycondensation of diamines with various aromatic dicarboxylic acids. rsc.org

While direct polymerization of this compound is not explicitly detailed, its structural motifs are key components in monomers designed for advanced polymer synthesis. nasa.gov

Synthesis of Amino Acid and Dipeptide Conjugates

A prominent application of this chemical's derivatives is the synthesis of conjugates with amino acids and peptides. This strategy is often employed in medicinal chemistry to enhance the biological activity, bioavailability, or target specificity of a parent molecule.

A series of novel 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides have been synthesized. The process begins with the creation of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid . This acid is then coupled with various amino acid methyl esters or dipeptide methyl esters. A common method for this coupling reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and triethylamine (B128534) (TEA) as a base. The structures of these conjugates are confirmed using various spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Examples of Synthesized Amino Acid and Dipeptide Conjugates

Phenoxyacetic Acid Derivative Coupled Amino Acid/Dipeptide Coupling Agents Reference
2-(2'-isopropyl-5'-methylphenoxy)acetic acid Amino acid methyl esters DCC, TEA

This synthetic approach leverages the biocompatibility of amino acids and peptides to create advanced hybrid molecules with potential therapeutic applications.

Applications in Advanced Materials and Chemical Systems

Precursor Chemistry for High-Value Organic Intermediates

The structural framework of 2-(2-isopropyl-5-methylphenoxy)aniline makes it a valuable precursor for the synthesis of more complex, high-value organic intermediates, particularly heterocyclic compounds such as carbazoles. organic-chemistry.org Carbazoles are a significant class of nitrogen-containing heterocycles that are sought after for their unique electronic and photophysical properties. beilstein-journals.org They are utilized in a range of applications, including as colorimetric anion sensors, biothiol sensors, and as scaffolds for antimicrobial agents. beilstein-journals.orgnih.gov

The synthesis of carbazole (B46965) derivatives often involves the intramolecular cyclization of 2-aryloxyanilines. In this context, this compound can undergo a palladium-catalyzed intramolecular C-N coupling reaction or a related cyclization process to form a substituted carbazole. organic-chemistry.org The isopropyl and methyl groups on the phenoxy ring of the parent molecule would be retained on the resulting carbazole structure, influencing its solubility, solid-state packing, and ultimately its material properties. The general transformation can be represented as:

Reaction Scheme: Cyclization of this compound to a Carbazole Derivative

This is a generalized representation and specific reaction conditions may vary.

The resulting carbazole derivatives are considered high-value intermediates due to their utility in further chemical synthesis, leading to the creation of functional materials for a variety of technological applications. nih.gov

Contributions to Polymer Science and Surface Modification

In the realm of polymer science, aniline (B41778) and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline being the most prominent example. rroij.com The properties of polyaniline, such as solubility and conductivity, can be tuned by introducing substituents onto the aniline ring. ias.ac.incapes.gov.br

While there is no specific literature detailing the polymerization of this compound, it is plausible that it could be used as a monomer or co-monomer to create novel polymers. The incorporation of the bulky 2-isopropyl-5-methylphenoxy group would be expected to significantly influence the properties of the resulting polymer. For instance, the steric hindrance introduced by this large substituent could decrease the planarity of the polymer backbone, which might lead to a decrease in electrical conductivity compared to unsubstituted polyaniline. rroij.com However, this bulky group could also enhance the polymer's solubility in common organic solvents, a common challenge in the processing of conducting polymers. ias.ac.incapes.gov.br

The synthesis of copolymers using this compound and other aniline derivatives could offer a strategy to balance properties like conductivity and processability. For example, copolymerization with aniline could result in a material that retains some of the desirable electronic properties of polyaniline while benefiting from the increased solubility imparted by the substituted monomer. rroij.com

There is currently no available research on the specific application of this compound in surface modification.

Development of Optoelectronic Materials

A significant application of this compound is in the development of optoelectronic materials, primarily through its conversion to carbazole derivatives. researchgate.net Carbazoles are known for their excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yields, making them highly desirable for use in organic electronic devices. beilstein-journals.orgnih.gov

Carbazole-based materials are frequently employed as host materials in phosphorescent organic light-emitting diodes (OLEDs) due to their high triplet state energy. nih.gov They are also used as hole-transporting layers in OLEDs and other organic electronic devices. nih.govelsevierpure.com The specific substituents on the carbazole ring, which can be introduced from the precursor molecule, play a crucial role in fine-tuning the material's optoelectronic properties, such as its emission wavelength and charge-carrier mobility. researchgate.net

The photophysical properties of carbazole derivatives, such as their absorption and emission spectra, are key to their function in optoelectronic devices. These properties are influenced by the molecular structure, including the nature and position of substituents. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule and shift the emission to different parts of the spectrum. nih.gov The isopropyl and methyl groups from the parent this compound would act as weak electron-donating groups on the resulting carbazole, influencing its electronic structure. nih.gov

Table 1: Potential Optoelectronic Applications of Carbazole Derivatives from this compound

Application Area Role of Carbazole Derivative Key Properties
Organic Light-Emitting Diodes (OLEDs) Host Material, Hole-Transporting Layer High Triplet Energy, Good Hole Mobility, Thermal Stability researchgate.netnih.gov
Organic Photovoltaics (OPVs) Donor Material Broad Absorption, Suitable Energy Levels researchgate.net

The thermal stability of these materials is also a critical factor for device longevity and performance. Carbazole derivatives generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C. beilstein-journals.org

Reference Standard in Chromatographic and Analytical Method Development

In analytical chemistry, well-characterized, high-purity compounds are essential as reference standards for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.gov These standards are used for the identification and quantification of analytes in various matrices.

While there is no specific documentation of this compound being used as a commercial reference standard, it possesses the characteristics to serve as one. As a stable, crystalline solid, it can be purified to a high degree. In the context of research and development involving the synthesis of its derivatives, such as the carbazoles mentioned previously, a pure sample of this compound would be indispensable as a starting material reference and for tracking reaction progress via chromatographic methods. nih.gov

For instance, in an HPLC method developed to monitor the conversion of this compound to its corresponding carbazole, a well-characterized standard of the starting material would be necessary to accurately determine the reaction yield and identify any impurities.

Table 2: Potential Chromatographic Methods for Analysis of this compound

Chromatographic Technique Potential Column Type Potential Detector Application
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (e.g., C18) UV-Vis, Diode Array Purity assessment, reaction monitoring, quantification nih.gov

Q & A

Q. What are the common synthetic routes for 2-(2-Isopropyl-5-methylphenoxy)aniline, and how can reaction conditions influence yield?

Synthesis typically involves multi-step nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, coupling 2-isopropyl-5-methylphenol with 2-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 120°C) forms the phenoxy-nitro intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. Lower yields (<50%) may arise from steric hindrance due to the isopropyl group, necessitating extended reaction times or microwave-assisted synthesis .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For example, the aromatic proton signals in ¹H NMR (δ 6.8–7.2 ppm) confirm substitution patterns, while LC-MS identifies trace impurities (e.g., unreacted phenol or nitro intermediates) . Purity ≥95% is critical for biological assays to avoid confounding results .

Q. What spectroscopic techniques are used to characterize this compound’s structure?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl/isopropyl groups (δ 1.2–2.5 ppm).
  • FT-IR : Confirm amine N-H stretch (~3400 cm⁻¹) and ether C-O-C (1250 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.18) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in downstream functionalization?

The isopropyl group introduces steric hindrance, slowing electrophilic substitution at the ortho position of the aniline ring. Computational studies (DFT) show that electron-donating methyl and isopropyl groups increase electron density on the phenoxy ring, favoring nitration or halogenation at the para position . For example, bromination with NBS in DMF selectively substitutes the phenoxy ring’s para position (yield ~65%) .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in antimicrobial or anticancer activity often stem from assay variability (e.g., cell line selection, concentration ranges). Researchers should:

  • Validate activity via dose-response curves (IC₅₀ values) across multiple cell lines.
  • Use proteomics (e.g., SPR or ITC) to confirm target binding affinity.
  • Compare results with structurally similar controls (e.g., 5-bromo analogs) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolically labile sites.
  • QSAR models : Correlate logP and polar surface area with bioavailability. For instance, adding electron-withdrawing groups (e.g., trifluoromethyl) reduces oxidative metabolism .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Enhances heat/mass transfer for high-temperature coupling reactions.
  • Design of Experiments (DoE) : Optimizes variables (solvent ratio, catalyst loading) using response surface methodology.
  • In-line analytics (PAT) : Monivers reaction progress via Raman spectroscopy to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.